Bienvenue dans la boutique en ligne BenchChem!

Droxidopa

Treatment persistence Medication adherence Real-world evidence

Droxidopa is the only FDA-approved norepinephrine prodrug offering CNS penetration for neurogenic orthostatic hypotension (nOH) research. Unlike peripherally-restricted pressor agents, droxidopa crosses the blood-brain barrier, enabling central autonomic regulation studies. With ~90% oral bioavailability, exclusive catecholamine-pathway metabolism (bypassing CYP enzymes entirely), and a 76% longer real-world treatment persistence, it is the preferred comparator for polypharmacy, cardiovascular safety, and CNS norepinephrine augmentation protocols. Procure high-purity reference standard for reproducible translational outcomes.

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
CAS No. 23651-95-8
Cat. No. B1670964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroxidopa
CAS23651-95-8
SynonymsSM5688;  SM 5688;  SM-5688;  Droxidopa;  trade name: Northera;  LDOPS;  L-threodihydroxyphenylserine
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
InChIInChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1
InChIKeyQXWYKJLNLSIPIN-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Droxidopa (CAS 23651-95-8): Norepinephrine Prodrug Baseline Characterization for Orthostatic Hypotension Research and Clinical Procurement


Droxidopa (L-threo-3,4-dihydroxyphenylserine, L-DOPS) is a synthetic amino acid analog that functions as an orally active prodrug of norepinephrine [1]. Following oral administration, droxidopa is metabolized by dopa-decarboxylase to norepinephrine, which induces peripheral arterial and venous vasoconstriction and elevates standing blood pressure in patients with neurogenic orthostatic hypotension (nOH) [2]. The compound exists as a single stereoisomer, (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, with a molecular weight of 213.19 g/mol and demonstrated oral bioavailability of approximately 90% [3]. Droxidopa is FDA-approved for the treatment of symptomatic nOH caused by primary autonomic failure (Parkinson's disease, multiple system atrophy, pure autonomic failure), dopamine beta-hydroxylase deficiency, and non-diabetic autonomic neuropathy [2].

Droxidopa (CAS 23651-95-8): Why Midodrine, Fludrocortisone, and Other nOH Agents Cannot Be Substituted Without Differential Evidence


Pharmacological agents used for orthostatic hypotension exhibit fundamentally distinct mechanisms of action, pharmacokinetic profiles, and safety signatures that preclude direct therapeutic substitution. Midodrine acts as a direct alpha-1 adrenoreceptor agonist (via its active metabolite desglymidodrine) and does not cross the blood-brain barrier [1]. Fludrocortisone is a mineralocorticoid that expands plasma volume over several days to weeks [2]. In contrast, droxidopa functions as a norepinephrine precursor that can cross the blood-brain barrier, with a half-life of approximately 2.5 hours and metabolism mediated through the catecholamine pathway rather than cytochrome P450 enzymes [3]. These mechanistic differences translate into quantifiable divergences in supine hypertension risk, treatment persistence in real-world settings, drug-drug interaction liability, and adverse event profiles—rendering direct substitution without comparative evidence inappropriate for both clinical and research procurement decisions.

Droxidopa (CAS 23651-95-8) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data for Procurement Decision Support


Droxidopa vs Midodrine: 76% Longer Median Treatment Persistence in Real-World Retrospective Analysis

In a retrospective real-world database analysis of 2305 droxidopa patients and 117,243 midodrine patients, median treatment persistence was significantly longer for droxidopa versus midodrine [1]. After adjustment for confounding factors, patients using droxidopa monotherapy were 16% more likely to remain persistent at any time point compared with patients using midodrine [1]. This difference translates to an additional 131 days of median treatment duration with droxidopa.

Treatment persistence Medication adherence Real-world evidence

Droxidopa vs Midodrine: Significantly Lower Risk of Supine Hypertension in Bayesian Meta-analysis (RR 1.4 vs 5.1)

A Bayesian mixed-treatment comparison meta-analysis of six randomized trials (4 droxidopa, 2 midodrine) enrolling 783 patients evaluated the comparative risk of supine hypertension [1]. While midodrine was associated with a significantly increased risk of supine hypertension versus placebo (RR = 5.1, 95% CrI = 1.6–24), droxidopa showed no statistically significant increased risk compared with placebo (RR = 1.4, 95% CrI = 0.7–2.7) [1]. The credible difference between droxidopa and midodrine for this safety outcome was statistically significant.

Supine hypertension Safety profile Cardiovascular risk

Droxidopa vs Midodrine: Blood-Brain Barrier Penetration Enables Central Norepinephrine Augmentation

Pre-clinical studies demonstrate that droxidopa can cross the blood-brain barrier, whereas midodrine (via its active metabolite desglymidodrine) acts exclusively on peripheral alpha-1 adrenoreceptors without CNS penetration [1][2]. This differential CNS accessibility enables droxidopa to augment norepinephrine production in central sympathetic neurons, theoretically enhancing activation of sympathetic preganglionic neurons in the spinal cord [1]. In contrast, midodrine's action is confined to peripheral vasculature.

Blood-brain barrier penetration Central nervous system Mechanism of action

Droxidopa vs Midodrine: CYP450-Independent Metabolism Reduces Drug-Drug Interaction Liability

Droxidopa metabolism is mediated exclusively through the catecholamine pathway (via COMT, DOPA decarboxylase, and DOPS aldolase) and does not involve the cytochrome P450 enzyme system [1]. This contrasts with many alternative pressor agents that undergo CYP450-mediated metabolism. The absence of CYP450 involvement reduces the potential for pharmacokinetic drug-drug interactions with CYP inhibitors or inducers, which is particularly relevant in elderly nOH populations with polypharmacy.

Drug-drug interactions CYP450 Metabolic pathway

Droxidopa vs Fludrocortisone: Short Half-Life (2.5 Hours) vs Long Half-Life (18-36 Hours) Enables Different Therapeutic Windows

Droxidopa exhibits a mean elimination half-life of approximately 2.5 hours in humans, classifying it as a short-acting pressor agent [1]. In contrast, fludrocortisone has a substantially longer half-life of 18–36 hours, with full therapeutic effect requiring several days to one week to manifest [2]. This pharmacokinetic divergence has direct clinical implications: droxidopa's short half-life enables same-day titration and rapid offset, while fludrocortisone's prolonged duration supports once-daily dosing but precludes rapid adjustment.

Pharmacokinetics Half-life Dosing flexibility

Droxidopa vs Midodrine: Differentiated Adverse Event Profile with Absence of Midodrine-Associated Scalp Paresthesia and Pruritus

Comparative adverse event profiling reveals that midodrine is uniquely associated with scalp paresthesia, piloerection (goose bumps), pruritus, and urinary retention/urgency—effects directly attributable to alpha-1 adrenoreceptor agonism [1]. Droxidopa's adverse event profile is distinct, with most common events being headache (7.4% in phase 3 trial), dizziness (3.7%), and nausea, without the paresthesia or pruritus characteristic of midodrine [2]. A network meta-analysis confirmed that midodrine was associated with significantly greater risk of adverse events warranting clinical attention compared with placebo, whereas droxidopa showed no statistically significant increase [3].

Adverse events Tolerability Safety differentiation

Droxidopa (CAS 23651-95-8) Optimal Application Scenarios Based on Quantified Differential Evidence


Clinical Research Requiring Lower Supine Hypertension Risk in Cardiovascular-Comorbid nOH Populations

Based on Bayesian meta-analysis data showing that midodrine carries a significantly elevated supine hypertension risk (RR = 5.1, 95% CrI = 1.6–24) while droxidopa shows no statistically significant increase (RR = 1.4, 95% CrI = 0.7–2.7) [1], droxidopa is the preferred investigational agent for nOH clinical trials enrolling patients with pre-existing hypertension, heart failure, or elevated cardiovascular risk. This safety differentiation is particularly salient given that supine hypertension is a dose-limiting adverse event that can preclude optimal nOH symptom management.

Long-Term Outcomes Studies Where Treatment Persistence Serves as a Key Endpoint

Real-world data demonstrate that droxidopa monotherapy is associated with 76% longer median treatment persistence (303 vs 172 days, P < 0.001) and a 16% greater likelihood of remaining on therapy at any time point compared with midodrine [2]. For longitudinal observational studies, comparative effectiveness research, or health economics analyses where medication persistence is a primary or secondary outcome measure, droxidopa provides a differentiated baseline comparator with established real-world adherence metrics.

Polypharmacy Research Protocols Requiring Minimal CYP450-Mediated Drug-Drug Interaction Liability

Droxidopa's exclusive metabolism via the catecholamine pathway (COMT, DOPA decarboxylase, DOPS aldolase) without cytochrome P450 enzyme involvement [3] makes it particularly suitable for research protocols in elderly nOH populations with extensive concomitant medication use. This metabolic profile reduces the confounding effects of CYP-mediated drug interactions that may complicate interpretation of pharmacokinetic and pharmacodynamic outcomes in polypharmacy settings.

CNS-Focused Autonomic Research Requiring Blood-Brain Barrier-Penetrant Norepinephrine Precursor

For research applications requiring central nervous system norepinephrine augmentation—including studies of central autonomic regulation, Parkinson's disease-associated autonomic dysfunction, or multiple system atrophy pathophysiology—droxidopa's demonstrated blood-brain barrier penetration [3] provides a mechanistic advantage over midodrine, which acts exclusively on peripheral alpha-1 adrenoreceptors. This CNS accessibility enables investigation of central sympathetic preganglionic neuron activation not achievable with peripherally-restricted pressor agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

87 linked technical documents
Explore Hub


Quote Request

Request a Quote for Droxidopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.